

Myricetin 3-O-Glucoside: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: Myricetin 3-O-Glucoside

Cat. No.: B106930

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Introduction

Myricetin 3-O-Glucoside is a naturally occurring flavonoid glycoside found in a variety of plants. As a derivative of the well-studied flavonol, myricetin, it has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the core mechanisms of action of **Myricetin 3-O-Glucoside**, with a focus on its molecular interactions and effects on key cellular signaling pathways. The information presented herein is intended to support further research and drug development efforts.

Core Mechanisms of Action

The biological activities of **Myricetin 3-O-Glucoside** are multifaceted, primarily attributed to its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. These effects are mediated through the modulation of complex intracellular signaling cascades. While much of the detailed mechanistic work has been conducted on its aglycone, myricetin, these findings provide a foundational understanding of the potential activities of the glycoside form.

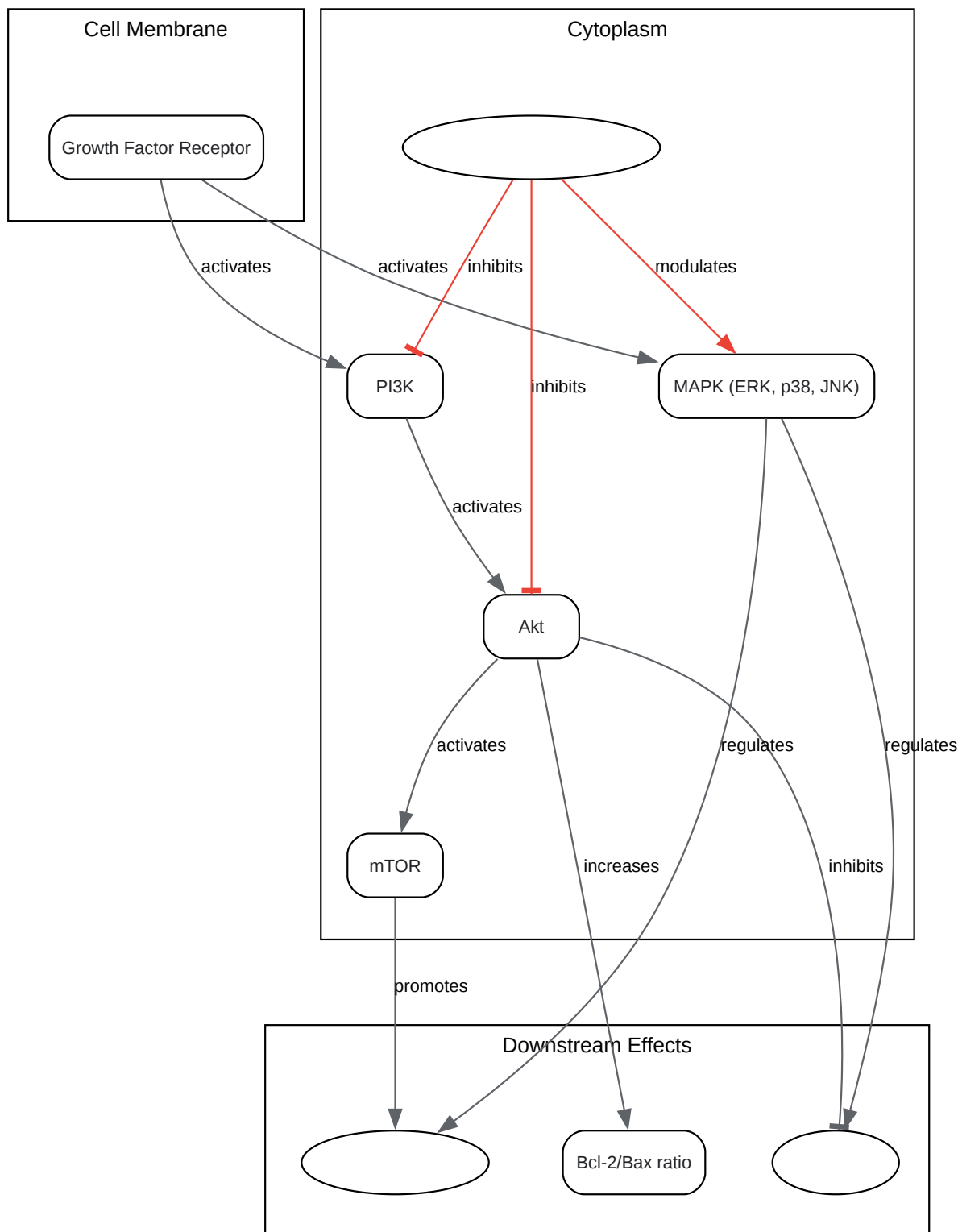
Anti-inflammatory Activity

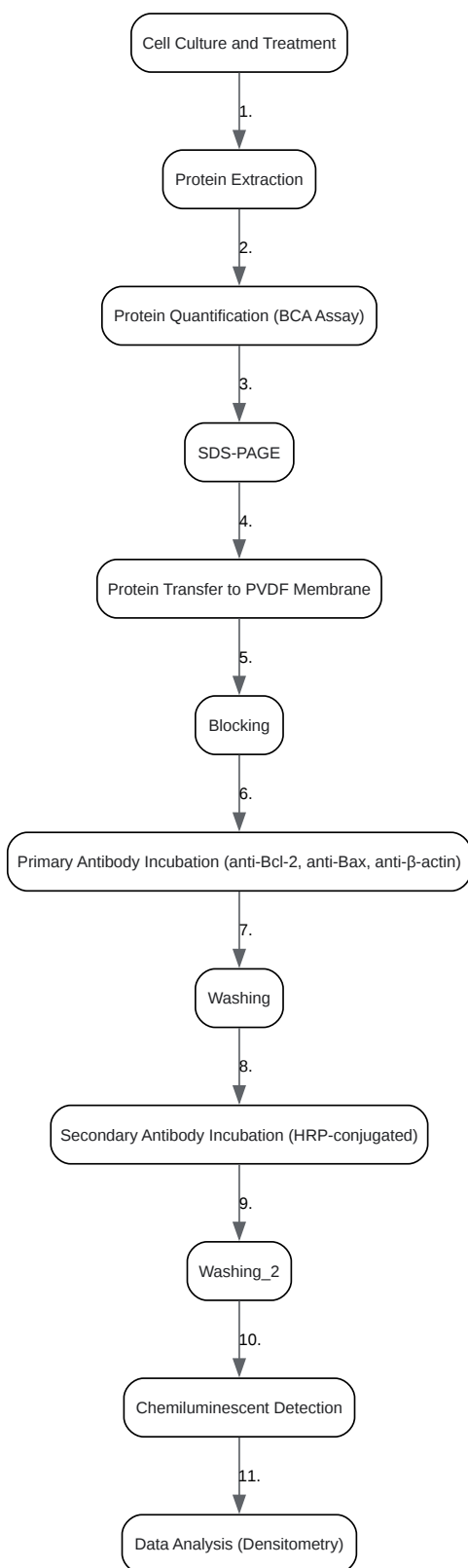
Myricetin 3-O-Glucoside exhibits significant anti-inflammatory effects by targeting key mediators of the inflammatory response. A primary mechanism is the inhibition of the Nuclear

Factor-kappa B (NF- κ B) signaling pathway.

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), **Myricetin 3-O-Glucoside** has been shown to suppress the degradation of the inhibitor of κ B α (I κ B α). This prevents the nuclear translocation of the p65 subunit of NF- κ B, thereby inhibiting the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF- α), and various interleukins (IL-1 β , IL-6).^{[1][2][3]}

Additionally, Myricetin 3-O-glucuronide, a related compound, has been shown to inhibit COX-1 and COX-2 enzymes directly.^[4]





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